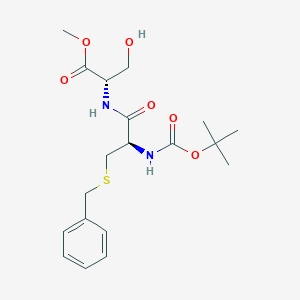

Boc-Cys(Bzl)-Ser-OMe

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSZAFCQEQCUGZ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc Cys Bzl Ser Ome and Analogous Dipeptide Scaffolds

Solution-Phase Peptide Synthesis Approaches for Boc-Cys(Bzl)-Ser-OMe

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than its solid-phase counterpart for longer peptides, remains a preferred method for the large-scale production of shorter peptides and dipeptides like this compound. rsc.orglookchem.com This preference stems from its scalability, cost-effectiveness, and the high quality of the resulting peptides. rsc.org The fundamental principle involves the coupling of an N-protected amino acid with the free amino group of another amino acid ester in a suitable solvent.

Optimized Coupling Reagents and Reaction Conditions

The formation of the peptide bond between Boc-Cys(Bzl)-OH and H-Ser-OMe is a critical step that relies on the activation of the carboxylic acid moiety of the N-protected cysteine. A variety of coupling reagents have been developed to facilitate this reaction efficiently, each with its own mechanism and optimal conditions. liwei-peptide.comresearchgate.net

Mixed Anhydride (B1165640) Method: This classical method involves the reaction of the N-protected amino acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) to form a mixed anhydride. This activated intermediate then readily reacts with the amino component.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used for peptide bond formation. liwei-peptide.comrsc.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. rsc.org

Organophosphorus Reagents: This class of reagents includes highly efficient coupling agents like Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). researchgate.netluxembourg-bio.com These reagents generate activated esters in situ, leading to rapid and clean coupling reactions. Another notable organophosphorus reagent is Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl). glpbio.com

Uronium/Aminium Reagents: Reagents such as O-(Benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high coupling efficiency and are frequently used in both solution- and solid-phase synthesis. liwei-peptide.comresearchgate.netluxembourg-bio.com

| Coupling Reagent Class | Examples | Additives | Key Features |

| Mixed Anhydride | Isobutyl chloroformate | N-methylmorpholine (NMM) | Classical, cost-effective method. |

| Carbodiimides | DCC, DIC | HOBt, 6-Cl-HOBt | Widely used, effective at suppressing racemization with additives. liwei-peptide.comrsc.orgnih.gov |

| Organophosphorus | BOP, PyBOP, PyBroP, BOP-Cl | High efficiency, rapid reactions. researchgate.netluxembourg-bio.comglpbio.com | |

| Uronium/Aminium | HBTU, HATU | HOAt | Very efficient, commonly used in automated synthesis. liwei-peptide.comresearchgate.netluxembourg-bio.com |

Strategies for Minimizing Epimerization and Side Reactions in Solution-Phase Dipeptide Formation

A significant challenge in peptide synthesis is the potential for epimerization, the loss of stereochemical integrity at the α-carbon of the activated amino acid. thieme-connect.de This is particularly a concern for cysteine derivatives. nih.gov The mechanism often involves the formation of a 5(4H)-oxazolone intermediate from the activated N-acyl amino acid, which can tautomerize to a chirally unstable form. thieme-connect.de

Several strategies are employed to minimize this side reaction:

Use of Urethane-type Protecting Groups: The Boc group on the N-terminus of cysteine helps to suppress oxazolone (B7731731) formation and thus reduces the risk of epimerization. researchgate.net

Controlled Reaction Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) can significantly slow down the rate of epimerization.

Choice of Coupling Reagent: Certain coupling reagents are inherently less prone to causing racemization. For instance, phosphonium (B103445) reagents like DEPBT have shown remarkable resistance to racemization. luxembourg-bio.com Carbodiimide methods, when used with additives like HOBt, are also effective in this regard. nih.gov

Minimizing Pre-activation Time: The longer the activated amino acid exists before reacting with the amine component, the greater the chance of epimerization. Therefore, in situ activation methods are generally preferred. nih.gov

Solvent and Base Selection: The choice of solvent and the base used for neutralization can influence the extent of epimerization. Non-polar solvents and sterically hindered bases are often favored.

Side reactions involving the side chains of the amino acids must also be considered. For this compound synthesis, the benzyl (B1604629) protection of the cysteine thiol prevents its unwanted oxidation or alkylation. rsc.org The hydroxyl group of serine can potentially be acylated, but this is generally less of a concern than epimerization under optimized conditions.

Exploration of Novel Solution-Phase Methodologies

Research into new reagents and methods for peptide synthesis is ongoing. One such development is the use of titanium tetrachloride (TiCl₄) as a condensing agent. rsc.orgmdpi.comresearchgate.netnih.gov This Lewis acid-based approach has shown promise for the efficient solution-phase synthesis of dipeptides. rsc.orgmdpi.com TiCl₄ is believed to activate the carboxyl group, facilitating its reaction with the amino component. mdpi.commdpi.com Studies have demonstrated that this method is compatible with various protecting groups, including Boc, and can produce dipeptides in high yields while preserving the stereochemical integrity of the amino acids. rsc.orgmdpi.com Combining this methodology with microwave irradiation has been shown to accelerate the reaction, allowing for the synthesis of dipeptides in significantly shorter times. mdpi.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Architectures for this compound Incorporation

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support. rsc.orgproteogenix.science This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. iris-biotech.deproteogenix.science

Detailed Implementation of the Boc/Benzyl (Boc/Bzl) Protocol for Peptide Elongation

The Boc/Bzl strategy is a classic and robust method for SPPS. seplite.comnih.gov It utilizes the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable benzyl-based groups for semi-permanent protection of amino acid side chains. iris-biotech.deseplite.com In the context of synthesizing a dipeptide like this compound on a solid support, the serine residue would first be attached to the resin.

The synthesis cycle proceeds as follows:

Deprotection: The Boc group of the resin-bound serine is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA).

Coupling: The next amino acid, Boc-Cys(Bzl)-OH, is activated with a suitable coupling reagent (as described in section 2.1.1) and added to the resin to form the peptide bond.

Washing: Excess reagents and by-products are washed away with appropriate solvents.

This cycle is repeated for each subsequent amino acid. For the dipeptide, after the coupling of Boc-Cys(Bzl)-OH, the synthesis is complete. The final step involves cleavage of the peptide from the resin, which for the Boc/Bzl strategy, typically requires a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). nih.govchempep.com

| Step | Reagent(s) | Purpose |

| 1. Deprotection | 25-50% TFA in DCM | Removal of the temporary Nα-Boc protecting group. seplite.comchempep.com |

| 2. Neutralization | DIEA in DCM or DMF | Neutralization of the resulting ammonium (B1175870) salt to the free amine. |

| 3. Coupling | Boc-Cys(Bzl)-OH + Coupling Reagent (e.g., HBTU/DIEA) | Formation of the peptide bond. liwei-peptide.com |

| 4. Final Cleavage | Anhydrous HF | Cleavage of the peptide from the resin and removal of the side-chain protecting group. nih.govchempep.com |

The choice of solid support and the linker that attaches the first amino acid to it is crucial for a successful SPPS. proteogenix.sciencebiosynth.com The linker must be stable throughout the synthesis cycles but allow for efficient cleavage of the final peptide under specific conditions. nih.govmdpi.com

For the Boc/Bzl strategy, several resins and linkers are commonly used:

Merrifield Resin: This is a chloromethylated polystyrene-divinylbenzene resin, the original support used in SPPS. chempep.combiosynth.com The first amino acid is typically attached as its cesium salt to form a benzyl ester linkage. A drawback is the potential for loss of the peptide chain during the repeated TFA deprotection steps. chempep.com

PAM (Phenylacetamidomethyl) Resin: To overcome the instability of the Merrifield linker, the PAM linker was developed. chempep.combiosynth.com It provides a more acid-stable linkage to the resin, reducing premature cleavage. The peptide is still released from the resin by treatment with HF. chempep.com

MBHA (p-Methylbenzhydrylamine) Resin: This resin is used for the synthesis of peptide amides. The linkage is stable to TFA but cleaved by HF. chempep.com

| Resin | Linker Type | Cleavage Product | Key Features |

| Merrifield | Chloromethyl | Carboxylic acid | The classical Boc-SPPS resin; can have some instability to TFA. chempep.combiosynth.com |

| PAM | Phenylacetamidomethyl | Carboxylic acid | More stable to TFA than Merrifield resin, reducing peptide loss. chempep.combiosynth.com |

| MBHA | p-Methylbenzhydrylamine | Peptide amide | Standard resin for producing C-terminal peptide amides with the Boc strategy. chempep.com |

Sequential Coupling Efficiency and Monitoring in this compound Synthesis

The synthesis of this compound through sequential coupling involves the stepwise formation of peptide bonds. This methodical approach begins with the C-terminal amino acid, Ser-OMe, to which the N-terminally protected Boc-Cys(Bzl)-OH is subsequently coupled. The success of this synthesis is heavily reliant on the efficiency of the coupling reaction, which directly impacts the yield and purity of the final dipeptide.

To facilitate the amide bond formation, activating agents are essential. Common choices include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Alternatively, uronium or aminium salts like HATU and HBTU are employed for their high reactivity and rapid reaction times. acs.orgmdpi.com The choice of solvent, reaction temperature, and the precise ratio of reactants are all critical parameters that must be optimized to maximize coupling efficiency.

Vigilant monitoring of the reaction's progress is crucial to ensure completion and minimize the formation of unwanted byproducts. Thin-layer chromatography (TLC) offers a straightforward, qualitative method to track the consumption of the initial amino acids and the emergence of the dipeptide product. For more precise, quantitative analysis, high-performance liquid chromatography (HPLC) is the preferred method. HPLC can accurately measure the percentage of reactants converted to the product, providing clear data on reaction efficiency and the purity of the crude product. sci-hub.se

In the context of solid-phase peptide synthesis (SPPS), where the growing peptide is attached to a resin, the ninhydrin (B49086) (Kaiser) test is a widely used colorimetric assay. liwei-peptide.com This test detects free primary amines on the resin-bound amino acid. A blue color indicates an incomplete coupling reaction, signaling the need for a second coupling cycle. A yellow or colorless result suggests the successful consumption of all free amines, indicating the reaction is complete.

Convergent Synthesis Strategies Utilizing this compound as a Pre-formed Fragment

Convergent synthesis offers an alternative to the linear, one-by-one addition of amino acids. In this strategy, smaller, protected peptide fragments are synthesized and purified independently before being joined together to form the final, larger peptide. The dipeptide this compound is an ideal candidate for use as a pre-formed fragment in such a scheme. acs.orgluxembourg-bio.com

This approach is particularly beneficial for the synthesis of longer peptides. By preparing fragments like this compound in the solution phase, it is possible to produce them in larger quantities and with higher purity. This highly characterized dipeptide can then be used in subsequent fragment condensation steps. For example, the Boc protecting group can be selectively removed to expose the N-terminal amine of the cysteine, allowing the resulting H-Cys(Bzl)-Ser-OMe to be coupled with another N-protected peptide fragment. Conversely, the serine's methyl ester can be saponified to the carboxylic acid, yielding Boc-Cys(Bzl)-Ser-OH, which can then be activated and coupled to the N-terminus of a different peptide fragment. nih.gov

Fragment Condensation Methodologies on Solid Support

The combination of solid-phase synthesis and convergent strategies gives rise to fragment condensation on a solid support. This powerful technique involves synthesizing a peptide fragment on a resin and then coupling a pre-formed, solution-synthesized fragment to it. nih.govresearchgate.net

For instance, a peptide can be assembled on a solid support, after which its N-terminal protecting group is removed. In a separate process, this compound is hydrolyzed to Boc-Cys(Bzl)-Ser-OH. This dipeptide acid is then activated with a coupling reagent and introduced to the resin-bound peptide, forming a longer peptide chain that remains anchored to the solid support. nih.gov

A significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the fragment being activated. To mitigate this, coupling reagents that minimize racemization, such as those forming active esters with HOBt or HOAt, are employed. nih.gov The choice of the C-terminal residue of the fragment also plays a role, as some amino acids are more susceptible to racemization than others.

Chemical Protection Strategies in the Synthesis of this compound

Nα-tert-Butyloxycarbonyl (Boc) Protection and its Lability Profile

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, widely used for the temporary protection of the α-amino (Nα) group of amino acids. nih.govresearchgate.netfishersci.co.uk Its prevalence is due to its stability under various coupling conditions and its clean removal under moderately acidic conditions. researchgate.netmdpi.com The Boc group is typically cleaved using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). nih.govmdpi.compeptide.com This deprotection proceeds through a stable tert-butyl carbocation intermediate, generating volatile byproducts (isobutylene and carbon dioxide) that are easily removed. peptide.com

A key feature of the Boc group is its orthogonality with other classes of protecting groups. It remains stable under the basic conditions used to remove Fmoc groups and the strong acid conditions required to cleave benzyl-based side-chain protecting groups. peptide.comub.edu This differential lability allows for a strategic and selective deprotection sequence, which is fundamental to complex peptide synthesis. peptide.comub.edu

S-Benzyl (Bzl) Protection of Cysteine: Acid Stability and Orthogonality Considerations

The thiol group of cysteine is highly reactive and susceptible to oxidation, making its protection essential during peptide synthesis. rsc.org The S-benzyl (Bzl) group is a classic and robust choice for this purpose. peptide.comacs.org It is typically introduced by treating cysteine with a benzyl halide under basic conditions.

The S-Bzl group demonstrates considerable stability towards the moderate acid (TFA) used for Boc group removal, a property central to the Boc/Bzl protection strategy. nih.govpeptide.combachem.com However, it is cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the final step of the synthesis to deprotect all side chains and cleave the peptide from the resin. peptide.combachem.com The cleavage of the Bzl group generates a benzyl carbocation, which can lead to side reactions with sensitive residues like tryptophan or methionine. To prevent this, "scavenger" molecules such as anisole (B1667542) or thioanisole (B89551) are added to trap these reactive carbocations. google.com

Comparative Analysis of Cysteine Thiol-Protecting Groups within Boc-Based Synthesis (e.g., Acm, Trt, Mob, 4-MeBzl)

| Protecting Group | Cleavage Conditions | Stability to TFA | Key Features |

| Acetamidomethyl (Acm) | Hg(OAc)₂, I₂ | Stable | Orthogonal to acid-labile groups; allows for selective disulfide bond formation post-synthesis. bachem.comresearchgate.net |

| Triphenylmethyl (Trt) | Mild acid (e.g., dilute TFA), I₂ | Labile | Highly acid-sensitive; allows for selective deprotection under very mild conditions. bachem.comresearchgate.net |

| p-Methoxybenzyl (Mob) | Strong acid (HF, TFMSA) | More labile than Bzl | Offers finer control over acid lability compared to Bzl. rsc.orgbachem.comresearchgate.net |

| p-Methylbenzyl (4-MeBzl) | Strong acid (HF, TFMSA) | Slightly more labile than Bzl | Provides an intermediate level of acid stability between Mob and Bzl. researchgate.netresearchgate.net |

The Acetamidomethyl (Acm) group is stable to both TFA and HF, providing an orthogonal protection scheme. bachem.comresearchgate.net It is typically removed by treatment with mercury(II) acetate (B1210297) or iodine, enabling the formation of a specific disulfide bond while other cysteine residues remain protected. bachem.com

In contrast, the Triphenylmethyl (Trt) group is very acid-labile and can be removed under conditions similar to or even milder than those used for Boc deprotection. bachem.comresearchgate.net This high sensitivity provides another layer of orthogonality.

The p-Methoxybenzyl (Mob) and p-Methylbenzyl (4-MeBzl) groups are benzyl derivatives that contain electron-donating substituents. rsc.orgresearchgate.netresearchgate.net These substituents render the protecting groups more susceptible to acid cleavage than the standard Bzl group, allowing for a graded deprotection strategy based on acid strength. rsc.orgbachem.comresearchgate.netresearchgate.net This tunability is particularly valuable in the synthesis of complex peptides containing multiple cysteine residues. researchgate.net

Mechanistic Aspects of S-Benzyl Deprotection and Scavenging Protocols

The S-benzyl (Bzl) group is a historically significant and widely used protecting group for the thiol functionality of cysteine. thieme-connect.de Its removal, however, requires harsh conditions, which can lead to undesirable side reactions. thieme-connect.de The most common method for S-benzyl deprotection is acidolysis, typically with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.combachem.com

The mechanism of acidolytic deprotection involves the protonation of the benzyl ether oxygen, followed by the cleavage of the carbon-sulfur bond to generate a stable benzyl carbocation and the free thiol. It is the formation of this highly reactive carbocation that necessitates the use of "scavengers" in the cleavage cocktail. thieme-connect.degoogle.com Scavengers are nucleophilic species that trap the carbocations, preventing them from reacting with other nucleophilic residues in the peptide chain, such as tryptophan or methionine, which would lead to unwanted alkylation side products. google.com

Commonly used scavengers include:

Thiols: Thioanisole and 1,2-ethanedithiol (B43112) (EDT) are effective at trapping benzyl cations. google.comsigmaaldrich.com Thioanisole has been shown to accelerate the cleavage of benzyl groups. google.com

Silanes: Triisopropylsilane (TIS) is a hindered hydrosilane that acts as a hydride donor, reducing the carbocation to an inert hydrocarbon. nih.gov Interestingly, recent studies have shown that TIS can also act as a reducing agent to actively aid in the removal of certain S-protecting groups. nih.gov

Water: A small percentage of water is often included in the cleavage mixture.

Phenols and Aromatic Ethers: Anisole and phenol (B47542) can also act as carbocation scavengers. google.comnih.gov

The choice and concentration of scavengers are critical and must be optimized based on the specific peptide sequence and other protecting groups present. sigmaaldrich.com For instance, in the deprotection of S-benzyl groups, a combination of scavengers is often employed to ensure complete and clean removal of the protecting group while minimizing side reactions.

| Scavenger Type | Example(s) | Mechanism of Action |

| Thiols | Thioanisole, 1,2-ethanedithiol (EDT) | Nucleophilic trapping of carbocations. google.comsigmaaldrich.com |

| Silanes | Triisopropylsilane (TIS) | Hydride donation to reduce carbocations. nih.gov |

| Phenols/Ethers | Anisole, Phenol | Nucleophilic trapping of carbocations. google.comnih.gov |

O-Benzyl (Bzl) Ether Protection of the Serine Hydroxyl Group in Boc/Bzl Chemistry

The benzyl ether is stable under the repetitive acidolysis conditions used for Boc group removal and the basic conditions sometimes used for neutralization steps. bzchemicals.comnih.gov This stability prevents unwanted side reactions at the serine hydroxyl group during the stepwise elongation of the peptide chain. The O-benzyl group can be introduced using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions, which is advantageous when acid- or base-labile groups are present elsewhere in the molecule. beilstein-journals.org

At the final cleavage step, the O-benzyl ether of serine is removed simultaneously with the S-benzyl group of cysteine and the peptide is cleaved from the resin when using strong acids like HF or TFMSA. peptide.com In solution-phase synthesis, the benzyl group can also be removed by catalytic hydrogenolysis. peptide.com

Influence of Serine Side-Chain Protection on Peptide Assembly and Stability

The protection of the serine side-chain hydroxyl group has a significant impact on both the efficiency of peptide assembly and the stability of the final peptide.

During Peptide Assembly:

Prevention of Side Reactions: An unprotected serine hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester byproducts and chain termination.

Improved Solvation and Reduced Aggregation: The presence of the bulky and relatively non-polar benzyl group can sometimes influence the solvation of the growing peptide chain on the solid support. In some cases, the choice of side-chain protecting group can help to disrupt the formation of secondary structures that lead to aggregation, a common problem in SPPS that can hinder coupling and deprotection steps.

Peptide Stability and Conformation:

Conformational Influence: The serine side chain, with its ability to act as both a hydrogen bond donor and acceptor, can play a crucial role in the final conformation and biological activity of a peptide. peptide.comnih.gov The presence or absence of the protecting group during folding studies can therefore have a profound effect.

Post-Translational Modifications: In nature, the serine hydroxyl group is a common site for post-translational modifications like phosphorylation. nih.gov The use of a temporary protecting group allows for site-specific modification of the serine residue after its deprotection, enabling the synthesis of peptides that mimic these natural modifications.

Methyl Ester (OMe) Protection of the C-Terminus: Application and Selective Removal

In solution-phase peptide synthesis, the C-terminal carboxylic acid is often protected as a methyl ester (OMe). masterorganicchemistry.com This protection prevents the carboxyl group from reacting during the coupling of the next amino acid. The methyl ester is generally stable under the conditions used for the removal of the Nα-Boc protecting group (TFA) and during the coupling reactions themselves. masterorganicchemistry.com

However, the removal of the methyl ester can be challenging. It typically requires basic hydrolysis (saponification), for example, with sodium hydroxide. sci-hub.se This method carries a high risk of epimerization at the C-terminal amino acid residue, which is a significant drawback. sci-hub.se Furthermore, at the dipeptide stage, deprotection can lead to the formation of diketopiperazines, a common side reaction. google.com

Due to these limitations, alternative C-terminal protecting groups are often preferred in modern peptide synthesis, especially for longer or more complex peptides. However, for the synthesis of short peptide fragments like this compound, the methyl ester can be a viable option, provided the deprotection conditions are carefully controlled.

Principles of Orthogonal and Selective Deprotection in this compound Synthesis

The synthesis of this compound is a prime example of the application of orthogonal and selective deprotection strategies. Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups present in the molecule. nih.govrsc.org

In the Boc/Bzl strategy used for this dipeptide, we have:

Nα-Boc group: Labile to moderate acid (TFA). nih.gov

S-Bzl and O-Bzl groups: Stable to moderate acid but labile to strong acid (HF). bachem.comnih.gov

C-terminal OMe group: Stable to acidic conditions but labile to basic conditions.

This orthogonality allows for the selective removal of the Boc group at each step of the peptide chain elongation without disturbing the side-chain or C-terminal protecting groups. nih.govliwei-peptide.com The final deprotection of the side-chain benzyl groups occurs simultaneously during the cleavage from the resin in SPPS, or in a separate step using strong acid in solution-phase synthesis. peptide.com The C-terminal methyl ester can then be removed under basic conditions if the free C-terminal acid is desired.

This selective deprotection is fundamental to controlling the sequence and structure of the synthesized peptide, preventing unwanted side reactions and ensuring a high yield of the desired product. rsc.orgliwei-peptide.com

| Protecting Group | Protected Functionality | Removal Conditions | Orthogonal To |

| Boc | α-Amino group | Moderate Acid (TFA) | Bzl, OMe |

| Bzl | Cysteine Thiol, Serine Hydroxyl | Strong Acid (HF), Hydrogenolysis | Boc, OMe |

| OMe | C-terminal Carboxyl | Basic Hydrolysis | Boc, Bzl |

Methodological Advancements and Challenges in this compound Synthesis

Innovations in Coupling Reagents and Activators for Enhanced Efficiency (e.g., T3P®)

The formation of the peptide bond between Boc-Cys(Bzl)-OH and Ser-OMe requires the activation of the carboxylic acid of the cysteine derivative. While traditional coupling reagents like carbodiimides (e.g., DCC, EDC) have been widely used, there is a continuous drive to develop more efficient, safer, and more sustainable alternatives. jpt.comfrontiersin.org

One such innovation is the use of Propylphosphonic Anhydride (T3P®) . T3P® is a highly efficient coupling reagent that offers several advantages:

High Reactivity and Efficiency: It promotes rapid peptide bond formation with high yields and minimal racemization. jpt.comnih.gov

Water-Soluble Byproducts: The byproducts of the T3P®-mediated reaction are water-soluble, which simplifies the workup and purification process as they can be easily removed by aqueous extraction. frontiersin.orgcsic.es This is a significant advantage over reagents like DCC, which produce urea (B33335) byproducts that can be difficult to remove.

Safety Profile: T3P® has a low toxicity and allergy profile compared to many other coupling reagents. csic.es

Versatility: It has proven effective in both solution-phase and, more recently, solid-phase peptide synthesis. frontiersin.orgcsic.es It is also compatible with both Boc and Fmoc protection strategies. nih.gov

The mechanism of T3P® involves the formation of a mixed anhydride with the carboxylic acid, which is then readily attacked by the amine component to form the peptide bond. csic.es The use of T3P® represents a significant advancement in peptide synthesis, offering a greener and more efficient alternative for the synthesis of peptides like this compound. frontiersin.orgusp.org

Strategies for Mitigating Undesired Side Reactions (e.g., β-Elimination, Diketopiperazine Formation)

The synthesis of dipeptides such as this compound is often complicated by the occurrence of undesired side reactions that can significantly lower the yield and purity of the target molecule. Two of the most prevalent side reactions are β-elimination, particularly affecting residues like Cysteine and Serine, and diketopiperazine formation, a common issue at the dipeptide stage. Understanding the mechanisms of these reactions is crucial for developing effective mitigation strategies.

β-Elimination

β-elimination is a base-catalyzed side reaction that affects amino acid residues with an electron-withdrawing substituent on the β-carbon of their side chain, such as the protected thiol group in Cys(Bzl) and the hydroxyl group in Ser. researchgate.net The reaction proceeds through the abstraction of the α-proton by a base, leading to the formation of a carbanion. This is followed by the elimination of the side-chain substituent, resulting in the formation of a dehydroamino acid intermediate, such as dehydroalanine (B155165) from cysteine or serine. researchgate.netiris-biotech.de This highly reactive intermediate can then undergo further reactions, for instance, addition of the base used for deprotection (e.g., piperidine), to form undesirable adducts. iris-biotech.de

Several factors influence the propensity for β-elimination:

Amino Acid Residue: Cysteine and serine are particularly susceptible. Phosphorylated serine and threonine residues are also highly prone to this side reaction under alkaline conditions used for Fmoc deprotection. researchgate.netresearchgate.net

Protecting Groups: The nature of the side-chain protecting group on cysteine has a significant impact. While the Benzyl (Bzl) group in this compound offers stability, other groups can be more or less prone to elimination. Studies have shown that for C-terminal cysteine residues, Trityl (Trt) protection is often preferred over Acetamidomethyl (Acm) to reduce β-elimination. bachem.com

Base: The choice and concentration of the base used for Nα-deprotection (in Fmoc-based synthesis) or neutralization play a critical role. Strong bases and prolonged exposure can increase the rate of β-elimination. researchgate.netiris-biotech.de

Diketopiperazine (DKP) Formation

Diketopiperazine formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of peptide synthesis, leading to the cleavage of the dipeptide from the resin support (in SPPS) or cyclization in solution. iris-biotech.deresearchgate.net The reaction is driven by the thermodynamic stability of the resulting six-membered ring. researchgate.net It involves the nucleophilic attack of the free N-terminal amino group of the dipeptide on the ester carbonyl that links the peptide to the resin or the C-terminal methyl ester group in this compound. This side reaction is particularly prevalent when proline is one of the first two residues, but it can occur with other amino acid sequences as well. iris-biotech.depeptide.com In Boc-based synthesis, DKP formation can be suppressed by using in situ neutralization protocols. peptide.com

Key mitigation strategies for these side reactions are summarized in the table below.

| Side Reaction | Mitigation Strategy | Mechanism/Rationale | Applicability to this compound Synthesis |

|---|---|---|---|

| β-Elimination | Choice of Protecting Group | Bulky or electron-donating side-chain protecting groups can sterically hinder or electronically disfavor the elimination process. For Cys, Trt is often less prone to elimination than Acm. bachem.com | The S-benzyl group is standard in Boc chemistry. If elimination is severe, alternative S-protecting groups could be considered, though this would alter the target compound. |

| Use of Milder Bases/Additives | Using weaker bases (e.g., piperazine (B1678402) instead of piperidine (B6355638) in Fmoc chemistry) or adding acidic modifiers can reduce the rate of base-catalyzed elimination. nih.govnih.gov For phosphoserine, using DBU at low concentrations is effective. acs.org | In solution-phase synthesis, careful control of base (e.g., DIEA, NMM) stoichiometry during coupling is critical. Using a weaker base or lower temperatures can be beneficial. | |

| Reduction of Disulfide Bonds | In cases where β-elimination is preceded by disulfide bond formation, the addition of reducing agents like Dithiothreitol (DTT) can prevent the reaction by keeping the cysteine in its thiol form. nih.gov | Not directly applicable unless oxidative side reactions forming cystine are a concurrent problem. The primary concern is the base-catalyzed elimination from the S-protected cysteine. | |

| Diketopiperazine (DKP) Formation | In Situ Neutralization/Coupling | Minimizing the time the N-terminal amine of the dipeptide is free and protonated reduces the opportunity for intramolecular cyclization. In Boc-SPPS, in situ neutralization protocols suppress DKP formation. peptide.com A simultaneous deprotection-coupling procedure can also be employed. rsc.org | During the coupling of Boc-Cys(Bzl)-OH to H-Ser-OMe, using in situ activation and coupling protocols without isolating the free amine of the serine ester for extended periods is advisable. |

| Use of Dipeptide Building Blocks | Synthesizing a protected dipeptide and using it as a single unit to couple to the subsequent amino acid or resin bypasses the vulnerable dipeptide stage where DKP formation occurs. iris-biotech.deacs.org | This strategy is more relevant for longer peptide chains, to avoid the formation of a resin-bound dipeptide intermediate. For the synthesis of the dipeptide itself, this is not applicable. | |

| Alternative Protecting Groups/Resins | Using sterically hindered resins (e.g., 2-chlorotrityl chloride resin) in SPPS can inhibit DKP formation. peptide.com Alternative Nα-protecting groups that are removed under non-basic conditions (e.g., Alloc) can also bypass this side reaction. acs.org | Not directly applicable to the solution-phase synthesis of the specified compound, but highlights the principle of steric hindrance and avoiding basic conditions for deprotection. |

Solvent Systems and Reaction Environment Optimization for Peptide Coupling

Solvent Properties and Selection

The ideal solvent for peptide synthesis must satisfy several criteria: it needs to dissolve the protected amino acids and coupling reagents, and in the context of solid-phase synthesis, effectively swell the polymer resin support. rsc.orglu.se Polar aprotic solvents are most commonly used due to their ability to meet these requirements. The properties of the solvent, such as its Hildebrand solubility parameter (δ) and hydrogen-bonding capacity (δh), can be correlated with its effectiveness. nih.gov

Traditionally, solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) have been the workhorses of peptide synthesis. lu.setandfonline.com However, due to toxicity and environmental concerns, there is a significant drive to replace them with greener alternatives. nsf.govacs.org

Optimization of the Reaction Environment

Beyond the choice of a primary solvent, the reaction environment can be further optimized by considering:

Temperature: While many coupling reactions are performed at room temperature, increasing the temperature can accelerate the reaction rate. However, this must be balanced against the increased risk of side reactions like racemization and β-elimination. acs.org

Concentration: The concentration of reactants can impact aggregation. In some cases, higher local concentrations of reagents, for example within micelles in aqueous media, can enhance reaction rates. nsf.gov

The table below summarizes the characteristics of common solvents and their impact on peptide coupling.

| Solvent/System | Key Characteristics | Advantages | Disadvantages | Relevance to this compound Synthesis |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Polar aprotic; excellent solubilizing properties. nih.govlu.se | "Gold standard" with well-established protocols and high coupling efficiency. nih.govunifi.it | Reprotoxic; subject to increasing regulatory restrictions. lu.seunifi.it | A very common and effective solvent for solution-phase coupling, though less desirable from a green chemistry perspective. |

| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic; higher boiling point than DMF. | Excellent resin swelling and reagent solvation, sometimes superior to DMF. nih.govnih.gov | Also classified as reprotoxic; high viscosity can make washing steps difficult. lu.se | A viable, high-performance alternative to DMF, but with similar toxicity concerns. |

| Dichloromethane (DCM) | Chlorinated solvent; good for dissolving protected amino acids. | Effective in many coupling protocols, often used in combination with other solvents. | Carcinogenic, environmentally harmful, and can promote aggregation of protected peptides. lu.se | Frequently used in solution-phase synthesis for dissolving starting materials and during workup, but its use is being minimized. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal solvent; considered a greener alternative. nsf.gov | Derived from renewable resources; lower toxicity profile than DMF/NMP. tandfonline.com | Generally lower solvating power for some amino acid derivatives and coupling reagents, which can lead to lower yields. tandfonline.com | A potential green substitute for solvents like THF or DCM, especially if reactant solubility is confirmed to be adequate. |

| Ethyl Acetate (EtOAc) | Ester solvent; greener profile. | Low toxicity; effective in some coupling reactions, particularly in solvent mixtures. nsf.govresearchgate.net | Limited ability to dissolve many polar reagents and protected peptides on its own. | Commonly used as an extraction solvent during the workup of solution-phase syntheses. Can be part of a greener binary solvent system for the reaction itself. |

| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent. | Exceptional solvating power, capable of disrupting peptide aggregation. nih.gov | High boiling point makes removal difficult; can cause oxidation of sensitive residues like Cysteine if not handled properly. | Useful as a co-solvent to improve the solubility of reactants, especially if aggregation is an issue. |

| Water | Protic, universal solvent. | The ultimate green solvent; micellar catalysis can be used to create hydrophobic environments for the reaction. nsf.gov | Risk of hydrolysis of activated esters and poor solubility of protected amino acids. Requires specialized protocols (e.g., use of surfactants). | Not typically used for standard Boc-protected peptide synthesis due to hydrolysis risk, but advanced protocols are being developed. |

Analytical and Research Applications of Boc Cys Bzl Ser Ome in Contemporary Peptide Science

Integration of Boc-Cys(Bzl)-Ser-OMe in the Synthesis of Complex Peptide Sequences

The synthesis of complex peptides, especially those intended for therapeutic or advanced research applications, often relies on a methodical, stepwise approach such as Solid-Phase Peptide Synthesis (SPPS). liwei-peptide.com In this context, protected dipeptides like this compound are instrumental. The Boc group provides temporary protection for the N-terminal amine, which can be removed under moderately acidic conditions to allow for chain elongation. nih.gov Simultaneously, the benzyl (B1604629) group offers robust protection for the highly reactive thiol side chain of cysteine, preventing unwanted side reactions like oxidation during the synthesis process. liwei-peptide.compeptide.com This dual-protection scheme is a cornerstone of the Boc/Bzl strategy in SPPS. nih.gov

Many biologically active proteins and peptides contain multiple cysteine residues that form specific disulfide bonds, which are critical for their three-dimensional structure and function. liwei-peptide.com The synthesis of such molecules presents a significant challenge: controlling the formation of the correct disulfide bridges among numerous possibilities. nih.gov

The use of Boc-Cys(Bzl)-OH and related derivatives is central to strategies designed to address this challenge. peptide.com By incorporating cysteines with different, orthogonally-protected side chains, chemists can direct the formation of disulfide bonds in a specific order. For instance, a peptide can be synthesized using a combination of Cys(Bzl) and Cys(Acm) (acetamidomethyl). The Bzl group is typically removed with strong acid (like HF) during the final cleavage from the resin, while the Acm group remains intact. peptide.com This allows for the selective formation of the first disulfide bond between the deprotected cysteines. The Acm groups can then be removed in a separate step (e.g., using iodine) to form the second disulfide bond, a strategy known as regioselective disulfide bond formation. thieme-connect.de

The table below illustrates a common orthogonal protection scheme used in the synthesis of peptides with two disulfide bonds.

| Cysteine Pair | Protecting Group | Deprotection Reagent | Result |

| Cys Pair 1 | Trityl (Trt) | Mild Acid (e.g., TFA/TIS) | Selective deprotection on-resin |

| Cys Pair 2 | Acetamidomethyl (Acm) | Iodine (I2) | Deprotection after first cyclization |

| Cys Pair 3 | Benzyl (Bzl) | Strong Acid (e.g., HF) | Deprotection during final cleavage |

This table demonstrates how different cysteine protecting groups can be selectively removed to control the formation of multiple disulfide bonds in a stepwise manner.

The benzyl (Bzl) group, as featured in this compound, is a key component in many protection strategies for directed disulfide bond formation. peptide.com Its stability under the repetitive mild acid conditions used for Boc group removal makes it highly suitable for Boc-based SPPS. nih.goviris-biotech.de When synthesizing a precursor for a specific disulfide linkage, a Cys(Bzl) residue is incorporated at the desired position in the peptide sequence.

In complex syntheses, such as that of the four-disulfide-bond-stabilized antifungal protein (AFP) from Aspergillus giganteus, a semi-orthogonal protection strategy is necessary. nih.gov Researchers have combined Boc/Bzl chemistry for one peptide fragment with Fmoc/tBu chemistry for another, where the cysteine side chains were protected with 4-methylbenzyl (Meb) and trityl (Trt) groups, respectively. nih.gov This highlights the adaptability of benzyl-type protecting groups in sophisticated synthetic plans aimed at achieving a specific, biologically active cysteine pairing. nih.gov Another approach involves using a sec-isoamyl mercaptan (SIT) protecting group on one cysteine and a trityl (Trt) group on the other; upon cleavage, the free thiol from the Trt-deprotected cysteine attacks the SIT-protected sulfur, directing the disulfide interchange. csic.es

Utility in the Construction of Peptides with Multiple Cysteine Residues

Role of this compound and Related Building Blocks in Chemoselective Ligation

Chemoselective ligation techniques are powerful methods for assembling large peptides and proteins from smaller, unprotected fragments. These strategies have revolutionized the synthesis of complex biomolecules that are inaccessible by direct SPPS alone. rsc.org

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments. rsc.orgnih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. scispace.com

While this compound is not itself a thioester, the Boc/Bzl synthetic strategy is frequently used to prepare the necessary peptide thioester fragments. nih.govnih.gov The synthesis of a peptide thioester via Boc-SPPS involves assembling the peptide chain on a special resin that, upon cleavage with a reagent like anhydrous HF, yields the C-terminal thioester. The use of building blocks like Boc-Cys(Bzl)-OH is fully compatible with this process, as the Bzl group protects the cysteine side chain throughout the synthesis and is removed during the final cleavage step, unless it is part of the fragment that will retain its protected cysteines for later manipulation. peptide.comnih.gov For the other fragment in the NCL reaction, the N-terminal cysteine is typically introduced as Boc-Cys(Trt)-OH. csic.es The combination of these strategies allows for the efficient production of the components required for NCL, facilitating the total chemical synthesis of proteins. scispace.com

The key components and reaction in Native Chemical Ligation are summarized below.

| Component | Required Functional Group | Role in NCL |

| Peptide Fragment 1 | C-terminal Thioester (-CO-SR) | Electrophile |

| Peptide Fragment 2 | N-terminal Cysteine (H₂N-Cys-) | Nucleophile |

| Reaction Step 1 | Transthioesterification | The N-terminal Cys thiol attacks the C-terminal thioester. scispace.com |

| Reaction Step 2 | S-to-N Acyl Shift | A rapid intramolecular rearrangement forms a native peptide bond. scispace.com |

This table outlines the fundamental requirements and mechanism of the NCL reaction, for which fragments are often synthesized using Boc/Bzl chemistry.

Serine/Threonine Ligation (STL) has emerged as a powerful, thiol-independent ligation method. nih.govdoi.org It enables the joining of two unprotected peptide segments at an N-terminal serine or threonine residue, which are more common in proteins than cysteine. nih.govdoi.org The reaction involves a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and a second peptide with an N-terminal serine or threonine. nih.govresearchgate.net

The building block this compound is directly relevant to this methodology due to its serine residue. In a synthetic strategy, this dipeptide could be incorporated into a larger peptide chain. After elongation, the N-terminal Boc group would be removed, exposing the amine of the cysteine. To utilize the serine for STL, the peptide would need to be cleaved between the cysteine and serine, or the serine would need to be at the N-terminus of the fragment. The use of Boc-Ser(Bzl)-OH is a standard method in the Boc-SPPS protocol used to synthesize peptide fragments destined for STL. nih.gov The Bzl group protects the serine hydroxyl group during synthesis and is removed during the final cleavage, yielding the free hydroxyl group necessary for the ligation reaction. nih.gov This makes building blocks with the Boc-Ser(Bzl) motif crucial for preparing precursors for this important bioconjugation technique. doi.orgacs.org

Contributions to Native Chemical Ligation (NCL) Methodologies

Development of Novel Peptide Constructs and Bioactive Scaffolds

Protected dipeptides are fundamental to the bottom-up construction of novel biomaterials and bioactive scaffolds. nih.gov Self-assembling peptides, designed and synthesized with specific sequences, can form well-defined nanostructures like hydrogels, which are increasingly used in tissue engineering and regenerative medicine. nih.gov

The ability to precisely place amino acids like cysteine and serine is critical for imparting specific functions to these scaffolds. Cysteine residues can be used to form intramolecular disulfide bonds to create cyclic peptides, which often have enhanced stability and bioactivity, or they can be used for intermolecular cross-linking to control the mechanical properties of a hydrogel. Serine residues can serve as sites for post-translational modifications like phosphorylation or glycosylation, or as hydrophilic centers within a scaffold.

By using this compound, chemists can introduce a Cys-Ser motif with full control over the reactivity of the respective side chains. The orthogonal protection scheme allows for the selective deprotection and modification of either the cysteine thiol or the serine hydroxyl group at specific stages of the scaffold's construction. This level of control is essential for creating complex, multifunctional biomaterials with tailored properties for applications ranging from cell culture to therapeutic delivery. nih.gov

Future Directions in the Academic Research of this compound and its Structural Analogs

The dipeptide this compound continues to be a valuable building block in peptide chemistry, and its future research applications are poised to expand into several key areas. liwei-peptide.com Academic research is expected to focus on the development of novel synthetic methodologies, the exploration of its role in creating more complex peptide structures, and the investigation of its structural analogs for new therapeutic and materials science applications.

A significant future direction lies in the refinement of solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods involving this compound. thieme-connect.de While SPPS is a dominant technique, researchers are continually seeking to improve efficiency and reduce chemical waste. brieflands.com This includes the development of greener solvents and coupling reagents to replace potentially hazardous ones like those containing benzotriazole, which have explosive properties. acs.org Furthermore, there is ongoing research into optimizing protection and deprotection strategies to minimize side reactions such as racemization, particularly at the cysteine residue. brieflands.comnih.gov The Boc/Bzl protecting group strategy, while established, faces competition from the Fmoc/tBu strategy, which often offers a more orthogonal approach. iris-biotech.de Future work will likely involve creating more robust and selectively cleavable protecting groups that are compatible with a wider range of reaction conditions, potentially leading to novel analogs of this compound with enhanced synthetic utility. iris-biotech.deub.edu

The exploration of this compound in the synthesis of complex peptides and proteins represents another major research frontier. Its structure, containing a protected cysteine residue, makes it an important component for creating peptides with specific tertiary and quaternary structures stabilized by disulfide bonds. liwei-peptide.com Future research will likely leverage this dipeptide in the convergent synthesis of large, complex peptides and small proteins, where pre-synthesized fragments are ligated together. acs.org This approach can be more efficient than linear stepwise synthesis for long sequences. thieme-connect.de Additionally, the strategic deprotection of the benzyl group from the cysteine residue allows for post-synthetic modifications, such as pegylation or conjugation to other molecules, which is crucial for developing new therapeutic peptides and research tools. liwei-peptide.comlookchem.com

The investigation of structural analogs of this compound is a burgeoning area with significant potential. By modifying the amino acid sequence, the protecting groups, or by incorporating non-canonical amino acids, researchers can create a diverse library of dipeptides with unique properties. researchgate.netnih.gov For instance, replacing serine with other amino acids could modulate the conformational preferences and biological activity of the resulting peptides. upc.edu Similarly, substituting the benzyl protecting group with other thiol-protecting groups could offer different deprotection profiles, enabling more complex, regioselective disulfide bond formation in peptides with multiple cysteine residues. rsc.org Research into cyclic dipeptides, or diketopiperazines, derived from related structures has shown promise in the formation of hydrogels, opening up applications in drug delivery and materials science. rsc.orgmdpi.com The future will likely see the rational design and synthesis of this compound analogs for specific applications, including the development of novel enzyme inhibitors, antimicrobial peptides, and self-assembling nanomaterials. rsc.orgualberta.ca

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-Cys(Bzl)-Ser-OMe, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is synthesized via coupling reactions using Boc-Cys(Bzl)-OH and Ser-OMe derivatives. A typical protocol involves activating the carboxyl group of Boc-Cys(Bzl)-OH with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in ethanol under nitrogen, followed by reaction with HCl●Ser-OMe and NMM (N-methylmorpholine) . Purification is achieved via silica gel chromatography (EtOAc/hexane gradient). To optimize yields (e.g., 68–89% in ), ensure stoichiometric control of coupling reagents (6.4 eq. triethylamine) and inert reaction conditions.

Q. How are protecting groups (Boc, Bzl, OMe) selectively removed during peptide synthesis?

- Methodological Answer :

- Boc : Removed with anhydrous TFA (trifluoroacetic acid) in dichloromethane.

- Bzl (benzyl) : Cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HF in solid-phase synthesis) .

- OMe (methyl ester) : Hydrolyzed under basic conditions (e.g., LiOH/THF/H₂O).

Sequential deprotection requires careful pH and solvent selection to avoid side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm protecting group presence (e.g., Boc tert-butyl signals at ~1.4 ppm, Bzl aromatic protons at ~7.3 ppm) .

- IR : Detect carbonyl stretches (e.g., Boc C=O at ~1680 cm⁻¹).

- TLC/Column Chromatography : Monitor reaction progress using Rf values (e.g., Rf = 0.43 in EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers mitigate cysteine oxidation or disulfide formation during this compound synthesis?

- Methodological Answer :

- Use Bzl protection to block thiol groups, preventing oxidation .

- Conduct reactions under inert atmospheres (N₂/Ar) and add reducing agents (e.g., TCEP) in aqueous steps.

- Monitor via LC-MS for disulfide byproducts and adjust reaction times/temperatures to minimize side reactions .

Q. What strategies resolve contradictions in amino acid recovery during this compound hydrolysis?

- Methodological Answer : reports low serine/tyrosine recovery due to hydrolysis-induced degradation. To address this:

- Use mild acidic conditions (e.g., 6 M HCl at 110°C for 24 hr) and exclude oxygen to reduce degradation.

- Validate recovery via quantitative amino acid analysis (AAA) with internal standards (e.g., norleucine) .

Q. How can coupling efficiency be improved for sterically hindered residues in this compound derivatives?

- Methodological Answer :

- Coupling Reagents : Replace EDC with DIC (diisopropylcarbodiimide) for reduced racemization.

- Additives : Use HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt for enhanced activation.

- Solvent Optimization : Switch to DMF or DCM for better solubility of bulky intermediates .

Q. What role does this compound play in site-selective protein modification?

- Methodological Answer : The cysteine thiol, protected as Bzl, enables chemoselective conjugation (e.g., maleimide-thiol reactions) after deprotection. This is critical for attaching fluorophores or drugs to proteins while preserving other functional groups .

Key Considerations

- Reproducibility : Document reaction parameters (e.g., solvent purity, reagent ratios) rigorously, per guidelines.

- Analytical Validation : Cross-validate NMR/IR data with computational tools (e.g., ACD/Labs) to confirm structural assignments.

- Ethical Reporting : Disclose side reactions and failed attempts to aid community troubleshooting (aligned with ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.